molecular formula C19H17N3O B2735282 N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide CAS No. 2034246-86-9

N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide

Cat. No.: B2735282
CAS No.: 2034246-86-9
M. Wt: 303.365
InChI Key: XCWZDPCADFNQRR-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)-2-methylbenzamide is a heterocyclic aromatic compound featuring a 2-methylbenzamide core linked to a [2,3'-bipyridin]-4-ylmethyl moiety.

Properties

IUPAC Name

2-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-14-5-2-3-7-17(14)19(23)22-12-15-8-10-21-18(11-15)16-6-4-9-20-13-16/h2-11,13H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWZDPCADFNQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide typically involves the coupling of 2,3’-bipyridine with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are commonly employed. These methods provide high yields and are scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bipyridine moiety can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzoic acid, while reduction may produce N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzylamine.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound may interact with nucleic acids, influencing gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural homology with several derivatives synthesized for kinase inhibition and antimicrobial activity. Key comparisons include:

Key Observations :
  • Positional Isomerism : Unlike 17f (), which features a [2,3'-bipyridin]-5-ylmethyl group, the target compound’s bipyridinyl substituent is at the 4-position. This positional difference may influence electronic properties and binding affinity .
  • Synthetic Efficiency : Compounds like 17f and 78j achieve higher yields (66–82%) compared to analogs such as 18a–18d (30–48% yields), suggesting that steric or electronic factors in the bipyridinyl moiety impact reaction efficiency .
  • Spectroscopic Consistency : HRMS and NMR data for 78j () confirm the integrity of the benzamide core, with deviations <0.0001 Da between calculated and observed masses .

Functional Group Comparisons

Benzamide Derivatives :
  • : N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide contains a thiazolylidene ring instead of bipyridinyl. This substitution enhances planarity but reduces solubility compared to bipyridinyl analogs .
  • : The fluorinated isoxazolidinyl derivative (UN3077) replaces bipyridinyl with a dichloro-fluorophenyl group, introducing strong electronegativity and environmental toxicity risks .
Bipyridinyl-Linked Compounds :
  • 17g (): The [2,4'-bipyridin]-5-ylmethyl variant shows distinct coupling constants (J=5.0 Hz vs.
  • VK-501–VK-510 (): These compounds incorporate a dihydropyrimido benzimidazole core, which adds rigidity but complicates synthetic scalability compared to the target compound’s simpler benzamide scaffold .

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Structural Characteristics

The compound features a bipyridine moiety linked to a methyl-substituted benzamide. The structural formula can be represented as follows:

C16H16N2\text{C}_{16}\text{H}_{16}\text{N}_2

This structure allows for various interactions with biological targets, particularly through coordination with metal ions and modulation of enzyme activities.

The primary mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Notably:

  • Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, forming stable complexes that modulate the activity of metalloenzymes.
  • Gene Expression Modulation : The compound may also interact with nucleic acids, influencing gene expression and cellular processes, which could lead to therapeutic effects in various diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound shows potential anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, it has been shown to affect the activity of mitogen-activated protein kinases (MAPKs), which are crucial in cell proliferation and survival.

Anticonvulsant Properties

Similar compounds within the benzamide class have been reported to exhibit anticonvulsant activity. The structure-activity relationship (SAR) suggests that modifications in the bipyridine moiety can enhance efficacy against seizures .

Case Studies

  • Study on MAPK Inhibition :
    • A study investigating the interaction of this compound with MAPK10 showed significant modulation of cellular signaling pathways associated with inflammation and cancer. The compound was found to inhibit MAPK10 activity, leading to reduced cell proliferation in vitro.
  • Anticonvulsant Activity Assessment :
    • In a rodent model, derivatives of similar bipyridine-containing compounds were evaluated for their anticonvulsant effects. The results indicated that modifications at the 4-position of the bipyridine ring could significantly enhance protective indices compared to traditional anticonvulsants like phenobarbital .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-(pyridin-3-ylmethyl)-2-chloro-4-fluorobenzamideContains a simpler pyridine structureMay exhibit different biological activities due to structural differences
2-Chloro-N-(pyridin-4-ylmethyl)benzamideLacks fluorine substitutionPotentially less reactive compared to fluorinated analogs
N-(pyridin-2-ylmethyl)-4-fluorobenzamideDifferent position of the pyridine ringVariations in biological activity due to structural differences

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